N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide
Description
N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide is a heterocyclic acetamide derivative featuring a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with an m-tolyl group at position 2 and an N-benzyl-N-ethylacetamide moiety at position 2.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-[2-(3-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-3-26(17-20-11-5-4-6-12-20)24(29)18-27-22-14-7-8-15-23(22)33(31,32)28(25(27)30)21-13-9-10-19(2)16-21/h4-16H,3,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQWEWLTZJIMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 1030120-98-9 |
Antimicrobial Activity
Research indicates that derivatives of thiadiazine compounds exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that various 1,3,4-thiadiazine derivatives possess significant activity against bacteria and fungi. The mechanism is thought to involve interference with microbial cell wall synthesis and metabolic processes.
Case Study: Antimicrobial Evaluation
A study conducted on a series of thiadiazine derivatives demonstrated that compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent investigations into the anticancer potential of thiadiazine derivatives reveal promising results. The compound has been tested against several cancer cell lines, including HT29 (colon cancer) and DU145 (prostate cancer).
Research Findings
In vitro studies using the MTT assay showed that this compound reduced cell viability significantly at concentrations above 20 µM. The compound induced apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Properties
Thiadiazine derivatives are also noted for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been documented.
The anti-inflammatory activity is believed to stem from the compound's ability to inhibit the NF-kB signaling pathway, thereby reducing the expression of inflammatory mediators .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed in various studies for thiadiazine derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several acetamide derivatives and heterocyclic systems. Below is a detailed comparison based on substituents, synthesis, and reported activities:
Core Heterocyclic System and Substituent Variations
Compound A : 2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide
- Structural Differences : The N-benzyl group in the target compound is replaced with a 4-methylbenzyl group.
Compound B : N-(2-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- Core Heterocycle : Features a benzothiazole-1,1,3-trioxo system instead of a benzo[e][1,2,4]thiadiazine-dioxide.
- Key Difference : The absence of a fused bicyclic system may reduce steric hindrance, altering reactivity or binding interactions .
Compound C : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide
- Core Heterocycle: Quinazolinone-thioacetamide hybrid.
Pharmacological and Physicochemical Properties
Key Observations :
- Lipophilicity : The N-benzyl-N-ethyl group in the target compound may confer higher membrane permeability compared to simpler acetamide derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
